molecular formula C29H38O8 B1675358 Lucidenic acid D CAS No. 98665-16-8

Lucidenic acid D

货号 B1675358
CAS 编号: 98665-16-8
分子量: 514.6 g/mol
InChI 键: LTJSBYAKDOGXLX-JTJCPSTFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lucidenic acid D, also known as Lucidenic acid D2, is a highly oxidized lanostane-type triterpenoid . It is one of the major triterpenoids found in Ganoderma lucidum, a multi-purpose plant and functional food . The pharmacological properties of G. lucidum are primarily attributed to its polysaccharides and triterpenoids .


Synthesis Analysis

Lucidenic acids are products of the mevalonate pathway . They are usually produced at very low concentrations and the producing mushroom requires tedious field cultivation for industrial application . The amounts of lucidenic acids D2 range from 1.538 mg/g to 2.227 mg/g in grain alcohol extracts of G. lucidum fruiting bodies .


Molecular Structure Analysis

Lucidenic acid D has the chemical formula C29H38O8 . It is a triterpenoid, which is one of the largest classes of natural products .


Chemical Reactions Analysis

The chemical reactions involving Lucidenic acid D are not extensively studied .

科学研究应用

Apoptosis Induction in Cancer Cells

Lucidenic acid B, closely related to lucidenic acid D, has been shown to induce apoptosis in human leukemia cells through a mitochondria-mediated pathway. This involves the activation of caspase-9 and caspase-3, leading to cell death, which suggests potential chemopreventive applications in cancer treatment (Hsu, Yu, & Yen, 2008).

Cytotoxic Effects

Lucidenic acids, including types closely related to lucidenic acid D, exhibit significant cytotoxic activity against various tumor cells, such as Hep G2 and P-388 cells. This points to their potential in developing anti-cancer therapies (Wu, Shi, & Kuo, 2001).

Anti-Invasive Effects

Lucidenic acids have been studied for their anti-invasive effects against human hepatoma carcinoma cells. These compounds, including forms closely related to lucidenic acid D, significantly inhibit matrix metalloproteinase-9 activity and cell invasion, suggesting their potential in anti-cancer therapies (Weng, Chau, Chen, Chen, & Yen, 2007).

Pharmacological Properties

A comprehensive review of lucidenic acids, including lucidenic acid D, reveals their wide range of pharmacological effects, such as anti-cancer, anti-inflammatory, antioxidant, anti-viral, neuroprotective, and anti-diabetic properties. This positions lucidenic acids as potential candidates for the development of medicines and nutraceuticals (Zheng et al., 2023).

Anticomplement Activity

Certain lucidenic acids have been investigated for their anticomplement activity, which is crucial in immune response regulation. While lucidenic acid D was not directly mentioned, closely related compounds were studied, providing insights into potential immune-modulating properties of this class of compounds (Min et al., 2001).

安全和危害

Lucidenic acid D should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

未来方向

Research on lucidenic acids is significantly less extensive compared to that on ganoderic acid . Therefore, more in-depth studies with optimal designs are essential for the development of lucidenic acids as medicines, functional foods, and nutraceuticals . The elucidation of lucidenic acid biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield .

属性

IUPAC Name

(4R)-4-[(5R,10S,12S,13R,14R,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O8/c1-14(8-9-21(34)35)16-12-20(33)29(7)22-17(31)13-18-26(3,4)19(32)10-11-27(18,5)23(22)24(36)25(28(16,29)6)37-15(2)30/h14,16,18,25H,8-13H2,1-7H3,(H,34,35)/t14-,16-,18+,25-,27+,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJSBYAKDOGXLX-JTJCPSTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631520
Record name (5alpha,12beta)-12-(Acetyloxy)-4,4,14-trimethyl-3,7,11,15-tetraoxochol-8-en-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lucidenic acid D

CAS RN

98665-16-8
Record name Lucidenic acid D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98665-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lucidenic acid D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098665168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lucidenic acid D2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=733508
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5alpha,12beta)-12-(Acetyloxy)-4,4,14-trimethyl-3,7,11,15-tetraoxochol-8-en-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUCIDENIC ACID D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C2000605T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lucidenic acid D
Reactant of Route 2
Reactant of Route 2
Lucidenic acid D
Reactant of Route 3
Lucidenic acid D
Reactant of Route 4
Lucidenic acid D
Reactant of Route 5
Lucidenic acid D
Reactant of Route 6
Lucidenic acid D

Citations

For This Compound
90
Citations
T Kikuchi, S Matsuda, S Kadota, Y Murai… - Chemical and …, 1985 - jstage.jst.go.jp
… New highly oxidized lanostane-type triterpenoids, ganoderic acid D, E, F, and H and lucidenic acid D, E, and F, were isolated from the gills of Ganoderma Zucidum and their …
Number of citations: 103 www.jstage.jst.go.jp
K Iwatsuki, T Akihisa, H Tokuda, M Ukiya… - Journal of Natural …, 2003 - ACS Publications
… identified by spectral comparison with the corresponding and/or relevant compounds as lucidenic acid A (3a), 2 methyl lucidenate A (3b), 3 lucidenic acid C (4a), 2,4 lucidenic acid D 2 (…
Number of citations: 101 pubs.acs.org
T Nishitoba, S Sato, S Sakamura - Agricultural and biological …, 1985 - Taylor & Francis
… 2) These data led to the structure of lucidenic acid D being a pentaketo acid depicted as 7. This … Thus, lucidenic acid D was concluded to be 4,4, 14a-trimethyl-3, 7,11,12,1 5-pentaoxo-5a…
Number of citations: 96 www.tandfonline.com
C Zheng, P Rangsinth, PHT Shiu, W Wang, R Li, J Li… - Molecules, 2023 - mdpi.com
… The potential ability of lucidenic acid D to inhibit HepG2 cell proliferation has also been demonstrated based on the chemometric analysis of the spectrum–effect relationship of …
Number of citations: 3 www.mdpi.com
K Watanabe, T Shuto, M Sato, K Onuki… - Biochemical and …, 2011 - Elsevier
… Neither LPS-induced activation of p38 nor JNK was affected by the treatment with Lucidenic acid-D 2 (Fig. 4C). Consistent with these observations, both Lucidenic acid-A and -F, but not …
Number of citations: 26 www.sciencedirect.com
T Akihisa, M Tagata, M Ukiya, H Tokuda… - Journal of Natural …, 2005 - ACS Publications
… The 1 H NMR spectrum of 3 was very similar to that of lucidenic acid D 2 (12β-… lucidenic acid D 2 , and the C-18 methyl singlet at somewhat lower field (δ H 0.96) than lucidenic acid D 2 , …
Number of citations: 45 pubs.acs.org
M Yang, X Wang, S Guan, J Xia, J Sun… - Journal of the …, 2007 - ACS Publications
… Lucidenic acid D … Thus, Compound 26 was tentatively identified as lucidenic acid D. Similarly, Compound 10 was plausibly characterized as lucidenic acid E. Compound 14 (tR …
Number of citations: 176 pubs.acs.org
T KIKUCHI, S KANOMI, S KADOTA… - Chemical and …, 1986 - jstage.jst.go.jp
… 19a: lucidenic acid D2 (previously named lucidenic acid D“’"”). 22a: lucidenic acid E1 (previously named lucidenic acid E8”). 2011: lucidenic acid E2 (previously named lucidenic acid E‘…
Number of citations: 106 www.jstage.jst.go.jp
HW Kim, BK Kim - International journal of medicinal mushrooms, 1999 - dl.begellhouse.com
The fruiting body of Ganoderma lucidum (Curt.: Fr.) P. Karst. has been considered as a panacea for all types of diseases as described 2000 years ago in Shen Nung's Herbal. The …
Number of citations: 165 www.dl.begellhouse.com
NT Tung, TD Cuong, TM Hung, JH Lee, MH Woo… - Bioorganic & medicinal …, 2013 - Elsevier
… lucidenate D 2 14b except for the signals of an O-butyl group, instead of the O-methyl group in methyl lucidenate D 2 , suggesting that 3 is a butyl ester derivative of lucidenic acid D 2 . …
Number of citations: 61 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。